molecular formula C5H11O6P B032454 Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate CAS No. 78186-91-1

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

Cat. No.: B032454
CAS No.: 78186-91-1
M. Wt: 198.11 g/mol
InChI Key: OOEKGZQFBSHTCY-UHFFFAOYSA-N
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Description

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

Comparison with Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)acetate
  • Trimethyl phosphonoacetate
  • Dimethyl phosphite

Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .

Biological Activity

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS Number: 1067-74-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₇H₁₅O₅P
Molecular Weight210.17 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point270.2 ± 23.0 °C
Flash Point131.2 ± 42.9 °C
Melting PointNot available

This compound is classified as a biochemical reagent, often utilized in life sciences research for its unique chemical structure, which includes a dimethoxyphosphoryl group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonates with hydroxyacetates under controlled conditions. Various methodologies have been explored, including the use of N-heterocyclic carbenes (NHCs) as catalysts to enhance reaction efficiency and selectivity .

This compound exhibits various biological activities, primarily attributed to its phosphonate group, which can interact with enzymes and receptors in biological systems. Notably, it has been studied for:

  • Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to cellular protection from oxidative stress.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and diabetes .

Case Studies and Research Findings

  • Antidiabetic Potential :
    A study indicated that derivatives of phosphonates similar to this compound showed promise in lowering blood glucose levels in diabetic models by inhibiting diacylglycerol O-acyltransferase type 1 (DGAT1), an enzyme involved in lipid metabolism .
  • Genotoxicity Assessment :
    Research has focused on assessing potential genotoxic impurities associated with compounds like this compound using advanced chromatographic techniques. This is crucial for evaluating the safety profile of pharmaceutical candidates .
  • Pharmacokinetics :
    Studies have shown that modifications to the methyl ester group can enhance the bioavailability of similar compounds by reducing hydrolysis rates, thus increasing their therapeutic efficacy .

Properties

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEKGZQFBSHTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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